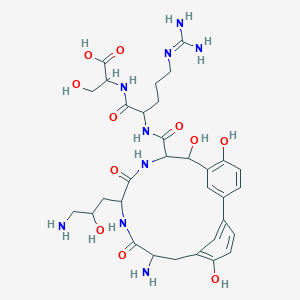
(R)-N-(1,3-Dimethyl-2-butenyl)-1H-purin-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-N-(1,3-Dimethyl-2-butenyl)-1H-purin-6-amine, also known as R-PIA, is a purine derivative that has been widely studied for its potential therapeutic applications. This compound is a potent agonist of the adenosine A1 receptor, which is involved in a variety of physiological and pathological processes.
Aplicaciones Científicas De Investigación
(R)-N-(1,3-Dimethyl-2-butenyl)-1H-purin-6-amine has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, neuroprotective, and cardioprotective effects. This compound has also been investigated for its potential use in the treatment of Parkinson's disease, epilepsy, and ischemic stroke.
Mecanismo De Acción
(R)-N-(1,3-Dimethyl-2-butenyl)-1H-purin-6-amine exerts its effects by binding to the adenosine A1 receptor, which is a G protein-coupled receptor. Activation of this receptor leads to a decrease in intracellular cAMP levels, which in turn leads to a variety of downstream effects. This compound has been shown to inhibit the release of pro-inflammatory cytokines, reduce oxidative stress, and protect against excitotoxicity.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the release of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been shown to reduce oxidative stress by increasing the expression of antioxidant enzymes such as superoxide dismutase. Additionally, this compound has been shown to protect against excitotoxicity by reducing the release of glutamate.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using (R)-N-(1,3-Dimethyl-2-butenyl)-1H-purin-6-amine in lab experiments is its potency as an adenosine A1 receptor agonist. This allows for the use of lower concentrations of the compound, which can reduce the potential for off-target effects. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to use in certain experimental protocols.
Direcciones Futuras
There are several future directions for research on (R)-N-(1,3-Dimethyl-2-butenyl)-1H-purin-6-amine. One area of interest is the potential use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is the development of more potent and selective adenosine A1 receptor agonists based on the structure of this compound. Finally, the use of this compound in combination with other drugs or therapies is another area of potential future research.
Métodos De Síntesis
(R)-N-(1,3-Dimethyl-2-butenyl)-1H-purin-6-amine can be synthesized through a multistep process starting from adenine. The first step involves the protection of the amino group of adenine with a tert-butyloxycarbonyl (Boc) group. The resulting compound is then treated with 1,3-dimethyl-2-butene in the presence of a palladium catalyst to form the desired product, this compound. The overall yield of this process is around 20%.
Propiedades
Número CAS |
158300-13-1 |
|---|---|
Fórmula molecular |
C13H14N2O5 |
Peso molecular |
217.27 g/mol |
Nombre IUPAC |
N-[(2R)-4-methylpent-3-en-2-yl]-7H-purin-6-amine |
InChI |
InChI=1S/C11H15N5/c1-7(2)4-8(3)16-11-9-10(13-5-12-9)14-6-15-11/h4-6,8H,1-3H3,(H2,12,13,14,15,16)/t8-/m1/s1 |
Clave InChI |
LGNPWLZSKYBNGQ-MRVPVSSYSA-N |
SMILES isomérico |
C[C@H](C=C(C)C)NC1=NC=NC2=C1NC=N2 |
SMILES |
CC(C=C(C)C)NC1=NC=NC2=C1NC=N2 |
SMILES canónico |
CC(C=C(C)C)NC1=NC=NC2=C1NC=N2 |
Sinónimos |
N(6)-(1,3-dimethyl-2-butenyl)adenine N(6)-(1,3-dimethyl-2-butenyl)adenine, (S)-enantiomer N(6)-DMBA |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 4-[4-(dimethylamino)-6-methyl-5-[6-methyl-5-[(6-methyl-5-oxo-2H-pyran-2-yl)oxy]oxan-2-yl]oxyoxan-2-yl]oxy-2-ethyl-2,5,7,10-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B234103.png)
![2-(4-chlorophenoxy)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]acetamide](/img/structure/B234115.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B234116.png)
![2-(2-chlorophenoxy)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]acetamide](/img/structure/B234122.png)

![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B234128.png)
![2-(2,4-dimethylphenoxy)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]acetamide](/img/structure/B234138.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B234140.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2,2-dimethylpropanamide](/img/structure/B234141.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]propanamide](/img/structure/B234145.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-phenylacetamide](/img/structure/B234148.png)

![5-(4-chlorophenyl)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-furamide](/img/structure/B234163.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-3-isopropoxybenzamide](/img/structure/B234166.png)